molecular formula C7H8INO B3347391 3-Formyl-1-methylpyridin-1-ium iodide CAS No. 13441-54-8

3-Formyl-1-methylpyridin-1-ium iodide

Cat. No.: B3347391
CAS No.: 13441-54-8
M. Wt: 249.05 g/mol
InChI Key: VXHGTZAHEFAZIP-UHFFFAOYSA-M
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Description

3-Formyl-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H8INO. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is methylated and the compound contains a formyl group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Formyl-1-methylpyridin-1-ium iodide typically involves the methylation of 3-formylpyridine followed by the addition of an iodide source. One common method involves reacting 3-formylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

3-Formyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.

Scientific Research Applications

3-Formyl-1-methylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various pyridinium derivatives.

    Biology: It can be used as a fluorescent label in biological assays due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the manufacture of dyes and pigments, as well as in the production of certain pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Formyl-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids and proteins, forming stable complexes that can alter the function of these biomolecules. The formyl group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

3-Formyl-1-methylpyridin-1-ium iodide can be compared with other pyridinium salts, such as:

    4-Formyl-1-methylpyridinium iodide: Similar in structure but with the formyl group at the 4-position.

    1-Methylpyridinium iodide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Hydroxy-1-methylpyridinium iodide: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Properties

IUPAC Name

1-methylpyridin-1-ium-3-carbaldehyde;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-6H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHGTZAHEFAZIP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C=O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928607
Record name 3-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13441-54-8
Record name NSC172185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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